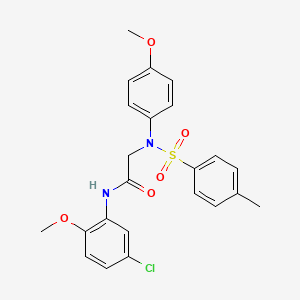![molecular formula C15H10ClFN2OS B5253108 3-chloro-6-fluoro-N-[(pyridin-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B5253108.png)
3-chloro-6-fluoro-N-[(pyridin-2-yl)methyl]-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-6-fluoro-N-[(pyridin-2-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the benzothiophene ring, along with a pyridin-2-ylmethyl group attached to the carboxamide functionality. Benzothiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-fluoro-N-[(pyridin-2-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-3-chlorothiophene, with a fluorinating agent like copper(II) fluoride (CuF2) under high-temperature conditions.
Introduction of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using pyridin-2-ylmethyl chloride and a suitable base, such as potassium carbonate (K2CO3), in an aprotic solvent like dimethylformamide (DMF).
Formation of the Carboxamide Functionality: The carboxamide functionality can be formed by reacting the intermediate with an appropriate amine, such as 2-aminopyridine, under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-6-fluoro-N-[(pyridin-2-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzothiophene ring can participate in nucleophilic substitution reactions with suitable nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form the corresponding thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base (e.g., K2CO3).
Major Products Formed
Substitution: Formation of substituted benzothiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling: Formation of biaryl derivatives.
Aplicaciones Científicas De Investigación
3-chloro-6-fluoro-N-[(pyridin-2-yl)methyl]-1-benzothiophene-2-carboxamide has been studied for various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-chloro-6-fluoro-N-[(pyridin-2-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways . The presence of the chloro and fluoro substituents enhances its binding affinity and selectivity towards the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-6-fluoro-1-benzothiophene-2-carboxamide: Lacks the pyridin-2-ylmethyl group, resulting in different biological activities.
6-fluoro-N-[(pyridin-2-yl)methyl]-1-benzothiophene-2-carboxamide: Lacks the chloro substituent, affecting its chemical reactivity and binding properties.
3-chloro-N-[(pyridin-2-yl)methyl]-1-benzothiophene-2-carboxamide: Lacks the fluoro substituent, influencing its pharmacokinetic properties.
Uniqueness
3-chloro-6-fluoro-N-[(pyridin-2-yl)methyl]-1-benzothiophene-2-carboxamide is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical stability, binding affinity, and selectivity towards molecular targets. The pyridin-2-ylmethyl group further contributes to its biological activity and potential therapeutic applications .
Propiedades
IUPAC Name |
3-chloro-6-fluoro-N-(pyridin-2-ylmethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c16-13-11-5-4-9(17)7-12(11)21-14(13)15(20)19-8-10-3-1-2-6-18-10/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQZAIFYEXUVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(5-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5253027.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N~4~-(3-isopropoxypropyl)-4-piperidinecarboxamide](/img/structure/B5253032.png)
![N-[2,2-dimethyl-3-phenyl-1-(propanoylamino)propyl]propanamide](/img/structure/B5253035.png)
![2-(5-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5253036.png)

![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-chlorobenzamide](/img/structure/B5253059.png)


![ethyl 2-[(5E)-5-[[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5253083.png)
![1-[3-(Dimethylamino)propyl]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B5253090.png)

![3-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5253102.png)
![3-bromo-4-ethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5253110.png)

